

# Early-phase clinical trial results for Sco-267

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sco-267   |           |
| Cat. No.:            | B15569263 | Get Quote |

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Sco-267

#### Introduction

**Sco-267** is an orally bioavailable, first-in-class small molecule that functions as a full agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [1][2][3] GPR40 is expressed in pancreatic islet cells and enteroendocrine cells, where it plays a crucial role in regulating the secretion of key metabolic hormones.[3][4] Unlike partial GPR40 agonists that primarily stimulate insulin secretion, **Sco-267**'s full agonism uniquely stimulates a broader range of both islet and gut hormones, including insulin, glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). This pleiotropic effect positions **Sco-267** as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). This document provides a detailed overview of the mechanism of action, experimental protocols, and results from the early-phase clinical development of **Sco-267**.

# Mechanism of Action: GPR40 Full Agonism

GPR40 is a G-protein-coupled receptor that is endogenously activated by medium-to-long chain fatty acids. Its activation is a key physiological process for regulating metabolic homeostasis. **Sco-267** acts as an allosteric full agonist, binding to a site distinct from endogenous ligands and partial agonists like fasiglifam.

The signaling cascade initiated by **Sco-267** binding to GPR40 predominantly involves the Gαq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)







and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), enhances the secretion of hormone-containing granules from the cell.

A key feature of GPR40-mediated insulin secretion is its glucose-dependence, which reduces the risk of hypoglycemia. Furthermore, by stimulating the release of incretins like GLP-1 and GIP from enteroendocrine cells, **Sco-267** leverages additional pathways that improve glycemic control and may contribute to weight reduction.





GPR40 Signaling Pathway for Hormone Secretion

Click to download full resolution via product page

Caption: GPR40 signaling cascade initiated by Sco-267.



## **Early-Phase Clinical Trial Results**

The first-in-human study of **Sco-267** was a Phase 1, randomized, double-blind, placebo-controlled trial conducted in Japan between November 2019 and August 2020 (Trial ID: JapicCTI-195057). The study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple oral doses of **Sco-267**.

## **Experimental Protocols**

The study consisted of a Single Ascending Dose (SAD) component and a Multiple Ascending Dose (MAD) component.

Table 1: Summary of Phase 1 Clinical Trial Design

| Parameter           | Description                                                                                                         |  |
|---------------------|---------------------------------------------------------------------------------------------------------------------|--|
| Study Title         | A Phase 1, Placebo-Controlled,<br>Randomized, Double-Blind, Single- and<br>Multiple-Dose Study of SCO-267.          |  |
| Trial ID            | JapicCTI-195057.                                                                                                    |  |
| Primary Endpoints   | Safety, Tolerability, and Pharmacokinetics.                                                                         |  |
| Secondary Endpoints | Pharmacodynamics (glucoregulatory hormones, glycemic control).                                                      |  |
| Study Population    | Healthy adult male volunteers (Japanese and Caucasian) and male subjects with glucose intolerance (HbA1c 6.6-8.8%). |  |
| SAD Dosing          | Single oral doses ranging from 5 mg to 320 mg.                                                                      |  |
| MAD Dosing          | Once-daily (Q.D.) oral doses of 80 mg and 160 mg for up to 4 days.                                                  |  |

| PK Analysis | Noncompartmental analysis of plasma concentrations using Phoenix WinNonlin. Calculation of AUC was performed using the linear trapezoidal linear interpolation method. |





Click to download full resolution via product page

**Caption:** Experimental workflow of the **Sco-267** Phase 1 study.

### Pharmacokinetic (PK) Results

**Sco-267** demonstrated a favorable pharmacokinetic profile suitable for clinical development.

Table 2: Summary of Sco-267 Pharmacokinetic Profile



| PK Parameter     | Finding                                                                                                 | Citation(s) |
|------------------|---------------------------------------------------------------------------------------------------------|-------------|
| Absorption       | Plasma concentration increased in a dosedependent manner after single oral administration.              |             |
| Dosing Potential | Plasma exposure was<br>maintained for 24 hours,<br>suggesting potential for once-<br>daily oral dosing. |             |
| Multiple Dosing  | The pharmacokinetic profile was unaltered after repeated once-daily doses in healthy adults.            |             |
| Elimination      | The drug was hardly detected in urine, suggesting elimination primarily through non-renal mechanisms.   |             |

| Population | PK profiles were similar between Japanese and Caucasian subjects, and between healthy subjects and those with glucose intolerance. | |

### Pharmacodynamic (PD) Results

The study confirmed that **Sco-267** stimulates the secretion of multiple islet and gut hormones and improves glycemic control in subjects with glucose intolerance.

Table 3: Summary of Sco-267 Pharmacodynamic Effects



| Parameter         | Effect     | Details                                                                                                                                                         | Citation(s) |
|-------------------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Hormone Secretion | Stimulated | Single and repeated doses stimulated the secretion of insulin, glucagon, GLP-1, GIP, and PYY in healthy adults.                                                 |             |
| Fasting Glucose   | Decreased  | A single dose remarkably decreased fasting hyperglycemia in patients with diabetes.                                                                             |             |
| Glucose Tolerance | Improved   | A single oral dose (40 mg and 80 mg) significantly improved glycemic control during an oral glucose tolerance test (OGTT) in subjects with glucose intolerance. |             |

| Hypoglycemia | No induction | The improvement in glycemic control was achieved without inducing hypoglycemia. | |

# **Safety and Tolerability**

The primary endpoint of the Phase 1 trial was to assess the safety of Sco-267.

Table 4: Summary of Safety and Tolerability



| Finding            | Description                                                                                   | Citation(s) |
|--------------------|-----------------------------------------------------------------------------------------------|-------------|
| Overall Assessment | Sco-267 was generally safe and well tolerated at all single and multiple doses tested.        |             |
| Adverse Events     | No severe treatment-emergent adverse events (TEAEs) were reported in the SAD and MAD studies. |             |

| Hypoglycemia Risk| The drug did not induce hypoglycemia, a significant advantage for a diabetic therapy. | |

#### **Conclusion and Future Directions**

The early-phase clinical trial for **Sco-267** successfully demonstrated its potential as a novel therapeutic agent. The first-in-human study showed that **Sco-267** is safe, well-tolerated, and possesses a pharmacokinetic profile suitable for once-daily oral administration. The pharmacodynamic results are particularly compelling, confirming that its mechanism as a GPR40 full agonist translates to the stimulation of a wide array of beneficial metabolic hormones in humans, leading to improved glycemic control without hypoglycemia. These collective findings strongly support the continued development of **Sco-267**, which is currently being prepared for Phase 2 clinical trials to further evaluate its efficacy in treating diabetes, obesity, and NASH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 2. scohia.com [scohia.com]



- 3. diabetesjournals.org [diabetesjournals.org]
- 4. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- To cite this document: BenchChem. [Early-phase clinical trial results for Sco-267].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15569263#early-phase-clinical-trial-results-for-sco-267]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com